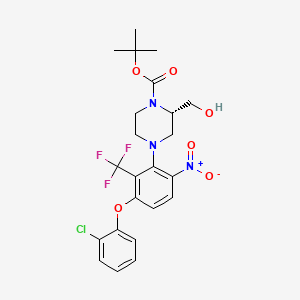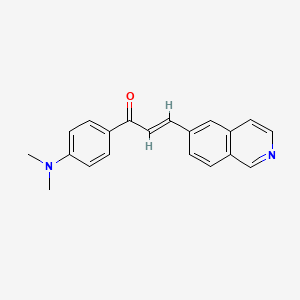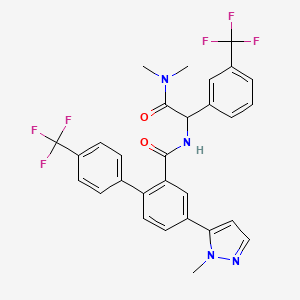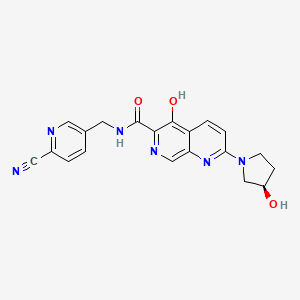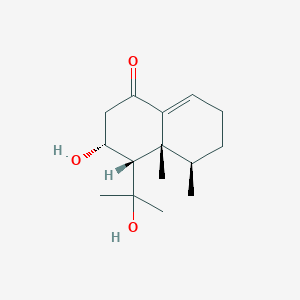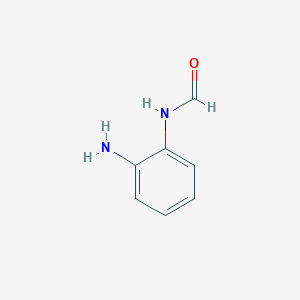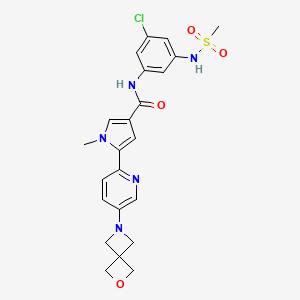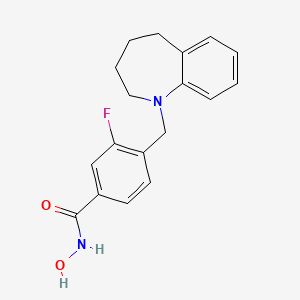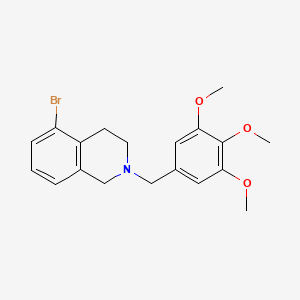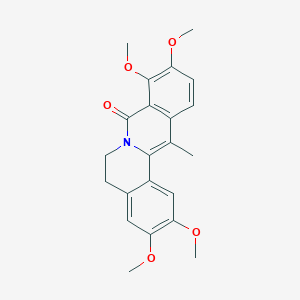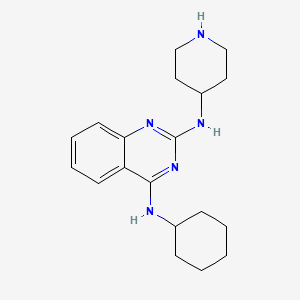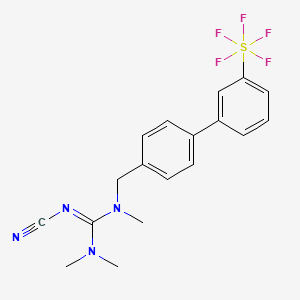
Mate-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mate-IN-1 is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is known for its role in biological systems and its potential therapeutic benefits.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Mate-IN-1 typically involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. Common synthetic routes include:
Step 1: Initial formation of the core structure through a condensation reaction.
Step 2: Functionalization of the core structure using specific reagents to introduce desired functional groups.
Step 3: Purification and isolation of the final product using techniques such as chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. Key steps include:
Raw Material Preparation: Ensuring high purity of starting materials.
Reaction Optimization: Using catalysts and controlled temperatures to drive the reactions efficiently.
Purification: Employing large-scale chromatography and crystallization techniques.
化学反応の分析
Types of Reactions
Mate-IN-1 undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Addition of hydrogen or removal of oxygen to reduce the compound.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
Mate-IN-1 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its role in cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of Mate-IN-1 involves its interaction with specific molecular targets within biological systems. It binds to receptors or enzymes, modulating their activity and influencing cellular pathways. Key pathways involved include:
Signal Transduction: Altering the transmission of signals within cells.
Metabolic Pathways: Affecting the metabolism of cells and tissues.
特性
分子式 |
C18H19F5N4S |
|---|---|
分子量 |
418.4 g/mol |
IUPAC名 |
2-cyano-1,1,3-trimethyl-3-[[4-[3-(pentafluoro-λ6-sulfanyl)phenyl]phenyl]methyl]guanidine |
InChI |
InChI=1S/C18H19F5N4S/c1-26(2)18(25-13-24)27(3)12-14-7-9-15(10-8-14)16-5-4-6-17(11-16)28(19,20,21,22)23/h4-11H,12H2,1-3H3 |
InChIキー |
RCEAMCGLBLHSMO-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=NC#N)N(C)CC1=CC=C(C=C1)C2=CC(=CC=C2)S(F)(F)(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


